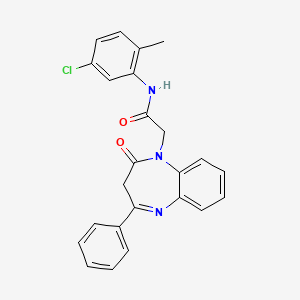
N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H20ClN3O2 and its molecular weight is 417.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Before exploring its biological activity, it is essential to understand the chemical structure and properties of the compound:
- Molecular Formula : C19H18ClN3O2
- Molar Mass : 351.81 g/mol
- Solubility : Soluble in DMSO and ethanol
- Melting Point : Approximately 228–230 °C
The compound is speculated to exert its biological effects through several mechanisms:
- Inhibition of Enzymes : Similar compounds in the benzodiazepine class have shown inhibitory effects on various enzymes, which may contribute to their therapeutic effects.
- Modulation of Neurotransmitter Systems : Benzodiazepines typically enhance the effect of the neurotransmitter GABA at the GABA-A receptor, leading to sedative and anxiolytic effects.
Anticancer Activity
Recent studies have indicated that benzodiazepine derivatives exhibit promising anticancer properties. For instance, research has shown that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line).
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl...) | 10.93–25.06 | MDA-MB-231 | Apoptosis induction |
| Related Benzodiazepine Derivative | 5.0 | MCF-7 | Cell cycle arrest |
These findings suggest that N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl...) may similarly induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction.
Antimicrobial Activity
The compound's structural similarities to other known antimicrobial agents suggest potential antibacterial properties. Studies have evaluated related benzodiazepines against various bacterial strains, revealing significant antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Such results indicate that N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl...) might possess similar antimicrobial efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activities of benzodiazepine derivatives:
- Study on Apoptosis Induction : A study demonstrated that a similar compound induced apoptosis in MDA-MB-231 cells by increasing annexin V-FITC positive cells significantly compared to controls, suggesting a robust mechanism for anticancer activity .
- Antimicrobial Evaluation : A comparative analysis showed that benzodiazepine derivatives had varying degrees of antibacterial activity against gram-positive and gram-negative bacteria, with some derivatives demonstrating potent effects at low concentrations .
- Enzyme Inhibition Studies : Research indicated that certain benzodiazepine derivatives inhibited carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, suggesting potential for targeted cancer therapies .
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-16-11-12-18(25)13-20(16)27-23(29)15-28-22-10-6-5-9-19(22)26-21(14-24(28)30)17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFFPUKQNNZREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














